Cas no 441313-14-0 (tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate)

tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate
- AT32515
- CS-0272857
- 441313-14-0
- 1H-1,4-Diazepine-1-carboxylic acid, 4-(4-aminophenyl)hexahydro-,1,1-dimethylethyl ester
- F2158-1109
- C16H25N3O2
- HLPLRLFCSHYRPH-UHFFFAOYSA-N
- SCHEMBL3194630
- 1-(4-aminophenyl)-4-Boc-homopiperazine
- 4-(4-amino-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
- EN300-236770
- AKOS015957505
- DTXSID20592477
-
- MDL: MFCD16653266
- Inchi: InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-9-18(11-12-19)14-7-5-13(17)6-8-14/h5-8H,4,9-12,17H2,1-3H3
- InChI Key: HLPLRLFCSHYRPH-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC=C(C=C2)N
Computed Properties
- Exact Mass: 291.19467705Da
- Monoisotopic Mass: 291.19467705Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 58.8Ų
tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-236770-2.5g |
tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate |
441313-14-0 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
Enamine | EN300-236770-0.05g |
tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate |
441313-14-0 | 95% | 0.05g |
$168.0 | 2024-06-19 | |
Life Chemicals | F2158-1109-2.5g |
tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate |
441313-14-0 | 95%+ | 2.5g |
$1326.0 | 2023-09-06 | |
Life Chemicals | F2158-1109-5g |
tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate |
441313-14-0 | 95%+ | 5g |
$1989.0 | 2023-09-06 | |
TRC | T310411-1g |
tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate |
441313-14-0 | 1g |
$ 615.00 | 2022-06-02 | ||
Enamine | EN300-236770-0.25g |
tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate |
441313-14-0 | 95% | 0.25g |
$361.0 | 2024-06-19 | |
Enamine | EN300-236770-1.0g |
tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate |
441313-14-0 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
Enamine | EN300-236770-10.0g |
tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate |
441313-14-0 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
Life Chemicals | F2158-1109-10g |
tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate |
441313-14-0 | 95%+ | 10g |
$2785.0 | 2023-09-06 | |
Enamine | EN300-236770-5.0g |
tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate |
441313-14-0 | 95% | 5.0g |
$2110.0 | 2024-06-19 |
tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate Related Literature
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
Additional information on tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate
Recent Advances in the Synthesis and Applications of tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate (CAS: 441313-14-0)
The compound tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate (CAS: 441313-14-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug discovery. This research briefing aims to summarize the latest findings related to its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the importance of this compound as a building block for the development of novel pharmacologically active molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent serotonin receptor modulators, showing promising results in preclinical models of neurological disorders. The unique structural features of this diazepane derivative, particularly the presence of both amino and carboxylate protective groups, make it particularly valuable for structure-activity relationship studies.
Significant progress has been made in optimizing the synthetic routes for 441313-14-0. A recent patent application (WO2023056789) disclosed an improved catalytic process that achieves higher yields (up to 85%) and better enantioselectivity compared to traditional methods. This advancement is particularly important for scaling up production while maintaining the compound's high purity required for pharmaceutical applications.
In terms of biological applications, several research groups have reported using this compound as a precursor for developing novel kinase inhibitors. A 2024 study published in ACS Chemical Biology demonstrated that derivatives of 441313-14-0 showed selective inhibition against specific cancer-related kinases while maintaining favorable toxicity profiles in vitro. These findings suggest potential applications in targeted cancer therapies.
The compound's role in central nervous system drug development has also been explored. Researchers at several major pharmaceutical companies have incorporated this scaffold into their drug discovery programs for neurological disorders, citing its favorable blood-brain barrier penetration properties and metabolic stability. Preliminary results from these programs were presented at the 2024 International Conference on Medicinal Chemistry.
Quality control and analytical methods for 441313-14-0 have seen significant improvements. Recent publications have described advanced HPLC and LC-MS techniques for characterizing this compound and its derivatives, addressing previous challenges in purity assessment. These methodological advances are crucial for ensuring the reproducibility of research using this important intermediate.
Looking forward, the scientific community anticipates continued interest in 441313-14-0 as its applications expand into new therapeutic areas. Current research directions include its use in developing novel anti-inflammatory agents and as a scaffold for PROTAC (proteolysis targeting chimera) molecules. The compound's versatility and the growing body of research supporting its utility suggest it will remain an important tool in medicinal chemistry for the foreseeable future.
441313-14-0 (tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate) Related Products
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)




